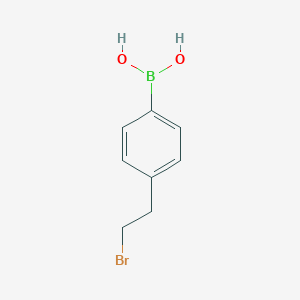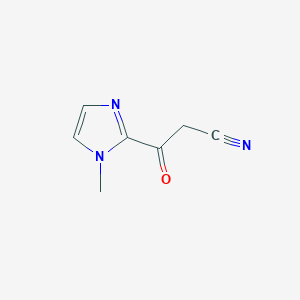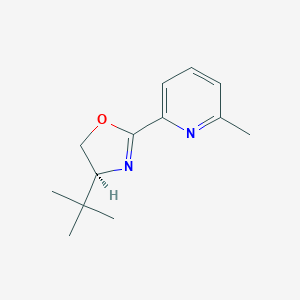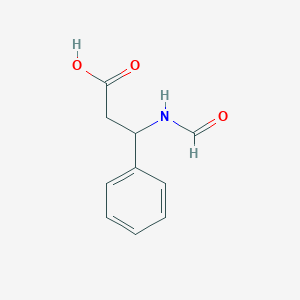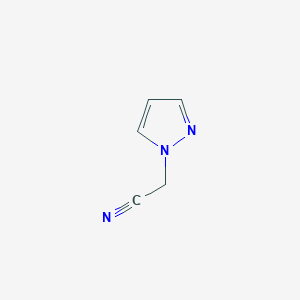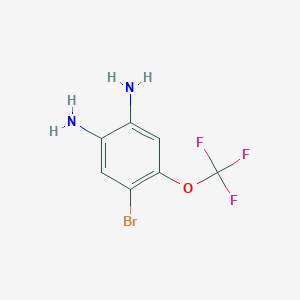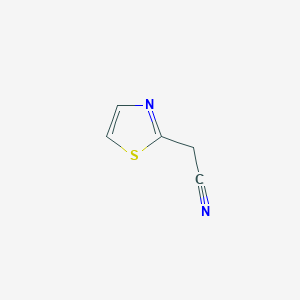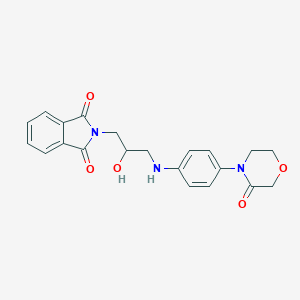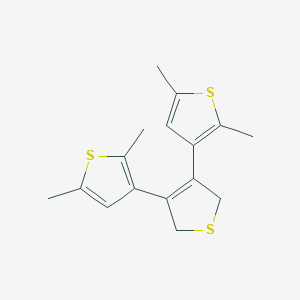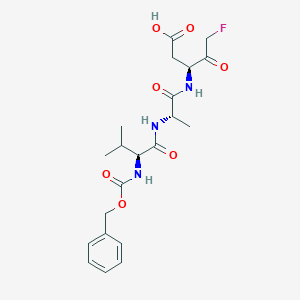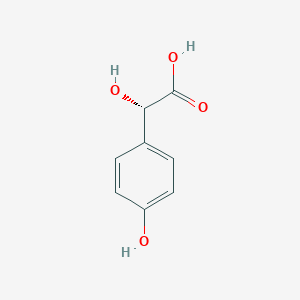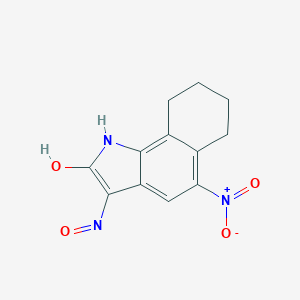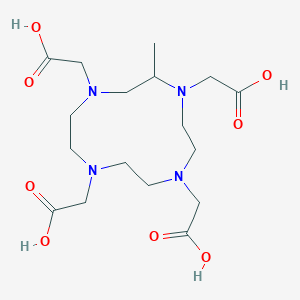
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Me-DO2A-tBu is a macrocyclic ligand that was first synthesized in the 1980s. It has a high affinity for metal ions, particularly lanthanide and transition metal ions, due to its unique structure. Me-DO2A-tBu has been extensively studied for its potential applications in various fields, including medical imaging, drug delivery, and catalysis.
Wirkmechanismus
The mechanism of action of Me-DO2A-tBu involves the formation of stable complexes with metal ions, particularly gadolinium ions. These complexes have a high relaxivity, which makes them useful as contrast agents in MRI. Me-DO2A-tBu also has a high binding affinity for other metal ions, such as copper and zinc, which makes it useful in catalysis.
Biochemische Und Physiologische Effekte
Me-DO2A-tBu has been shown to have low toxicity and is well-tolerated in vivo. It is rapidly excreted from the body, reducing the risk of accumulation in tissues. Me-DO2A-tBu has also been shown to have low immunogenicity, making it a safe choice for medical imaging and drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
Me-DO2A-tBu has several advantages for use in lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. Me-DO2A-tBu also has a high binding affinity for metal ions, which makes it useful in a variety of applications. However, Me-DO2A-tBu is relatively expensive compared to other ligands, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of Me-DO2A-tBu in scientific research. One potential application is in the development of new contrast agents for MRI. Me-DO2A-tBu could also be used in the development of new drug delivery systems, particularly for targeted therapies. Additionally, Me-DO2A-tBu could be used in the development of new catalysts for chemical reactions.
In conclusion, Me-DO2A-tBu is a macrocyclic ligand that has a wide range of applications in scientific research. Its unique structure allows it to form stable complexes with various metal ions, making it a popular choice for metal chelation. Me-DO2A-tBu has been extensively studied for its potential applications in medical imaging, drug delivery, and catalysis. While it has several advantages, such as stability and low toxicity, it is relatively expensive compared to other ligands. However, there are several future directions for the use of Me-DO2A-tBu in scientific research, particularly in the development of new contrast agents for MRI, drug delivery systems, and catalysts.
Synthesemethoden
The synthesis of Me-DO2A-tBu involves several steps, including the preparation of the macrocyclic precursor, followed by the introduction of the tetraacetic acid side chains. The final step involves the introduction of the 2-methyl group. The synthesis of Me-DO2A-tBu is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Me-DO2A-tBu is widely used in scientific research applications, particularly in the field of medical imaging. It is used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to form stable complexes with gadolinium ions. Me-DO2A-tBu has also been studied for its potential applications in drug delivery, as it can be used to target specific cells or tissues.
Eigenschaften
CAS-Nummer |
119928-85-7 |
|---|---|
Produktname |
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-methyl- |
Molekularformel |
C17H30N4O8 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-[4,7,10-tris(carboxymethyl)-6-methyl-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C17H30N4O8/c1-13-8-20(11-16(26)27)5-4-18(9-14(22)23)2-3-19(10-15(24)25)6-7-21(13)12-17(28)29/h13H,2-12H2,1H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29) |
InChI-Schlüssel |
HSXRCEVTMOWCFI-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Kanonische SMILES |
CC1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Synonyme |
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-Methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



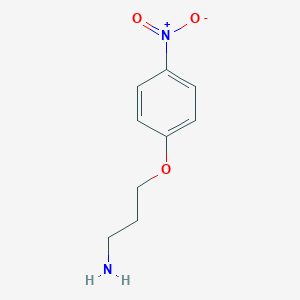
![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)
